molecular formula C26H23ClN6 B15018820 2-(2-chlorobenzyl)-1-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

2-(2-chlorobenzyl)-1-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B15018820
M. Wt: 455.0 g/mol
InChI Key: JFFJCQRXHJMBNT-UHFFFAOYSA-N
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Description

2-(2-CHLOROBENZYL)-1-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound that features a combination of chlorobenzyl, imidazole, and benzimidazole moieties. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-CHLOROBENZYL)-1-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Pyrido[1,2-a][1,3]benzimidazole Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorobenzyl Group: This step may involve nucleophilic substitution reactions.

    Attachment of the Imidazole Group: This can be done through alkylation or acylation reactions.

    Final Cyanation Step:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or imidazole rings.

    Reduction: Reduction reactions can occur, especially if there are reducible functional groups present.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium azide, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, such compounds are often studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry applications may include the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, these compounds can be used in the development of new materials or as intermediates in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(2-CHLOROBENZYL)-1-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorobenzyl)-1H-benzimidazole
  • 1-(3-(1H-Imidazol-1-yl)propyl)-1H-benzimidazole
  • 3-Methylpyrido[1,2-a][1,3]benzimidazole

Uniqueness

The uniqueness of 2-(2-CHLOROBENZYL)-1-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE lies in its specific combination of functional groups and structural features, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C26H23ClN6

Molecular Weight

455.0 g/mol

IUPAC Name

2-[(2-chlorophenyl)methyl]-1-(3-imidazol-1-ylpropylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C26H23ClN6/c1-18-20(15-19-7-2-3-8-22(19)27)25(30-11-6-13-32-14-12-29-17-32)33-24-10-5-4-9-23(24)31-26(33)21(18)16-28/h2-5,7-10,12,14,17,30H,6,11,13,15H2,1H3

InChI Key

JFFJCQRXHJMBNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=CC=C4Cl)NCCCN5C=CN=C5)C#N

Origin of Product

United States

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